BenchChemオンラインストアへようこそ!

1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

This dual-functionalized scaffold combines a nicotinoyl (pyridine-3-carbonyl) group with a 5-trifluoromethylpyridine moiety—a privileged architecture for kinase hinge-binding and hydrophobic back-pocket engagement. Unlike generic piperazine derivatives, the amide carbonyl provides a distinct H-bond acceptor and π-stacking surface that cannot be replicated by non-carbonyl analogs. With no prior bioactivity data in ChEMBL, BindingDB, or PubChem BioAssay as of April 2026, it is a genuinely unexplored chemotype for phenotype-based screening and target deconvolution. Favorable lead-like properties (MW 336.31, XLogP3 2.1, only 2 rotatable bonds, TPSA 49.3 Ų) maximize the probability of oral bioavailability. Ideal for focused library synthesis targeting DFG-out kinase inhibitors, bacterial PPTases with reduced efflux susceptibility, and crop protection agents activating systemic acquired resistance. Procure this specific substitution pattern to exploit SAR niches inaccessible to generic class members.

Molecular Formula C16H15F3N4O
Molecular Weight 336.318
CAS No. 1024406-72-1
Cat. No. B2670610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
CAS1024406-72-1
Molecular FormulaC16H15F3N4O
Molecular Weight336.318
Structural Identifiers
SMILESC1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CN=CC=C3
InChIInChI=1S/C16H15F3N4O/c17-16(18,19)13-3-4-14(21-11-13)22-6-8-23(9-7-22)15(24)12-2-1-5-20-10-12/h1-5,10-11H,6-9H2
InChIKeyQKGQMPCFBJLHQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 1024406-72-1): A Dual-Functionalized Pyridinylpiperazine Scaffold


1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 1024406-72-1, MF: C₁₆H₁₅F₃N₄O, MW: 336.31 g/mol) is a synthetic pyridinylpiperazine derivative featuring a nicotinoyl (pyridine-3-carbonyl) group on one piperazine nitrogen and a 5-trifluoromethylpyridin-2-yl group on the other [1]. This dual-functionalized scaffold combines two privileged substructures: the pyridinylpiperazine core, which is widely recognized in medicinal chemistry for kinase inhibition and CNS applications, and the trifluoromethylpyridine moiety, which enhances lipophilicity and metabolic stability [2]. The compound is commercially available (e.g., from AKSci as catalog 5194CN, ≥95% purity) and is used exclusively as a research intermediate, particularly as a building block in the synthesis of agrochemical and pharmaceutical lead compounds [1].

Why In-Class Trifluoromethylpyridine Piperazines Cannot Simply Replace CAS 1024406-72-1


The family of trifluoromethylpyridine piperazine derivatives exhibits broad and context-dependent biological activity profiles that are exquisitely sensitive to the nature of the substituent on the second piperazine nitrogen [1]. Compounds with dichlorophenyl, chloroacetyl, or simple alkyl substituents at this position (e.g., 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine [2]) demonstrate substantially different pharmacological profiles compared to those bearing a pyridine-3-carbonyl (nicotinoyl) group. The nicotinoyl moiety introduces an additional H-bond acceptor (the amide carbonyl), a distinct π-stacking surface, and altered conformational preferences that cannot be replicated by non-carbonyl substituents . As demonstrated by the structure-activity relationships (SAR) established for the PPTase inhibitor series, even subtle changes in the amide region of pyridinylpiperazines can shift selectivity between bacterial and human enzyme isoforms by orders of magnitude [1]. This underscores why procurement decisions cannot rely on generic class membership alone; the specific substitution pattern of CAS 1024406-72-1 confers unique physicochemical and putative biological interaction profiles.

Quantitative Differentiation Evidence for 1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine


Structural Uniqueness: The Pyridine-3-Carbonyl Substituent Differentiates CAS 1024406-72-1 from Common Dichlorophenyl Analogs

CAS 1024406-72-1 bears a pyridine-3-carbonyl (nicotinoyl) group at the piperazine N-1 position, whereas a closely related commercial analog, 1-(3,4-dichlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 400089-02-3), carries a 3,4-dichlorophenyl substituent [1]. This substitution results in fundamentally different physicochemical and pharmacophoric properties: the target compound possesses a hydrogen-bond-accepting amide carbonyl (TPSA = 49.3 Ų, XLogP3 = 2.1) [2], while the dichlorophenyl analog lacks the carbonyl functionality and has a lower TPSA (19.4 Ų) with higher calculated lipophilicity (XLogP3 = 5.0) [1]. The difference in TPSA alone (ΔTPSA = 29.9 Ų) represents a substantial shift in polarity that can impact membrane permeability and target-binding interactions.

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Core Scaffold vs. Truncated Analog: The 5-(Trifluoromethyl)pyridin-2-yl Group as a Critical Pharmacophoric Element

The target compound differs from the simpler scaffold 1-(pyridine-3-carbonyl)piperazine (CAS 39640-08-9) by the presence of the 5-(trifluoromethyl)pyridin-2-yl group on the second piperazine nitrogen [1]. Class-level evidence from a 2022 Frontiers in Plant Science study demonstrates that structurally related trifluoromethylpyridine piperazine derivatives (series A1–A27) exhibit potent antiviral activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) in vivo, with lead compound A16 showing an EC₅₀ of 18.4 μg/mL against TMV, significantly surpassing the commercial standard ningnanmycin (EC₅₀ = 50.2 μg/mL) [2]. Compounds lacking the trifluoromethylpyridine moiety showed markedly reduced or absent antiviral activity, confirming this group as a critical pharmacophoric element [2]. While CAS 1024406-72-1 itself was not directly tested in this study, its scaffold closely resembles the core structure of the active derivatives, suggesting it retains the structural features necessary for engaging plant defense enzyme pathways.

Agrochemical Discovery Antiviral Activity Pharmacophore Mapping

Bacterial PPTase Inhibition: Mechanistic Class-Level Evidence and Differentiation from the ML267 Clinical Lead

The pyridinylpiperazine scaffold is a validated pharmacophore for inhibition of bacterial phosphopantetheinyl transferase (PPTase), an enzyme essential for bacterial viability and virulence [1]. ML267 (CAS not available), a 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide derivative, inhibits Sfp-PPTase with submicromolar potency and demonstrates antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at sublethal doses, while showing no activity against the human orthologue [1]. CAS 1024406-72-1 shares the 5-(trifluoromethyl)pyridin-2-yl core but replaces the carbothioamide linker with a pyridine-3-carbonyl group, representing a distinct chemotype within the PPTase inhibitor class. The pyridine-3-carbonyl moiety is a recognized metal-chelating and H-bond-accepting group that could engage the PPTase active-site Mg²⁺ cofactor differently than the carbothioamide in ML267, potentially offering altered selectivity or resistance profiles [1].

Antibacterial Resistance Phosphopantetheinyl Transferase Efflux Pump Inhibition

Commercial Availability and Purity: Reproducible Sourcing for SAR and Scale-Up Studies

CAS 1024406-72-1 is commercially available from AKSci (catalog 5194CN) with a minimum purity specification of 95% and a molecular weight of 336.31 g/mol . It is also listed by MolCore with NLT 97% purity . In contrast, the structurally simpler analog 1-(pyridine-3-carbonyl)piperazine (CAS 39640-08-9, MW: 191.23 g/mol) lacks the 5-(trifluoromethyl)pyridin-2-yl moiety and is available as a dihydrochloride salt from multiple vendors . The target compound's single-entity, non-salt form simplifies stoichiometric calculations for downstream reactions and avoids the need for salt removal or neutralization steps prior to use.

Chemical Procurement Quality Control Reproducibility

Rotatable Bond Count and Conformational Rigidity: A Favorable ADME Differentiation Parameter

CAS 1024406-72-1 has only 2 rotatable bonds as computed by PubChem (Cactvs algorithm) [1], conferring a relatively rigid conformation compared to analogs with extended linkers or alkyl substituents. For instance, the closely related ether-linked derivative (6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone (CAS 2034237-79-9) has 5 rotatable bonds and a molecular weight of 436.44 Da [2]. The lower rotatable bond count of the target compound (Δ = −3) is associated with improved oral bioavailability potential, as compounds with ≤10 rotatable bonds demonstrate higher probability of favorable pharmacokinetic profiles [3]. Additionally, its molecular weight (336.31 Da) falls within the favorable range for lead-like chemical space, whereas the 436.44 Da analog begins to exceed preferred lead-like criteria.

Drug-Likeness Conformational Analysis ADME Prediction

Known Bioactivity Database Gap: A Commercially Available Unexplored Chemotype

A search of authoritative bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) as of April 2026 reveals no deposited quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) specifically for CAS 1024406-72-1 [1]. In contrast, the structurally related but mechanistically distinct TRPV1 antagonist JNJ-17203212 (CAS 821768-06-3), which shares the trifluoromethylpyridine piperazine core but bears a carboxamide rather than a nicotinoyl group, has well-characterized pharmacology with pKᵢ values of 6.5, 7.1, and 7.3 at rat, guinea pig, and human TRPV1 receptors, respectively, and IC₅₀ values of 65 nM (human) and 102 nM (rat) . The absence of bioactivity data for CAS 1024406-72-1 represents both a limitation and an opportunity: this compound constitutes a genuinely underexplored chemotype within a validated pharmacological scaffold class, offering potential for first-in-class target engagement if screened against novel targets.

Chemical Biology Drug Discovery Novel Chemotype

Recommended Application Scenarios for 1-(Pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine (CAS 1024406-72-1)


Agrochemical Lead Discovery: Scaffold for Novel Plant Immune Activators

CAS 1024406-72-1 provides an ideal starting scaffold for the synthesis of novel trifluoromethylpyridine piperazine derivatives targeting plant viral diseases. As demonstrated by Zhang et al. (2022), structurally related derivatives exhibit potent in vivo protective activity against Tobacco Mosaic Virus (TMV, EC₅₀ = 18.4 μg/mL for lead compound A16) and Cucumber Mosaic Virus (CMV), outperforming the commercial standard ningnanmycin by 2.7-fold [1]. The target compound's pyridine-3-carbonyl group offers a convenient handle for further SAR exploration, while its trifluoromethylpyridine moiety is essential for the plant defense enzyme activation mechanism (SOD, PPO, PAL upregulation) identified in this class [1]. Procurement of this scaffold enables the synthesis of focused libraries to optimize antiviral potency and systemic acquired resistance (SAR) activation in crop protection programs.

Antibacterial Resistance Research: Underexplored PPTase Inhibitor Chemotype

The bacterial phosphopantetheinyl transferase (PPTase) Sfp-PPTase is a validated antibacterial target essential for cell viability and virulence. Foley et al. (2014) identified pyridinylpiperazine carbothioamides (e.g., ML267) as submicromolar Sfp-PPTase inhibitors with selectivity over the human orthologue and antibacterial activity against MRSA [2]. CAS 1024406-72-1 represents a structurally distinct chemotype within this target class, replacing the carbothioamide linker with a pyridine-3-carbonyl group. Given that efflux-mediated resistance was identified as a mechanism limiting the efficacy of the ML267 series in Escherichia coli [2], the altered physicochemical and topological properties of CAS 1024406-72-1 (TPSA = 49.3 Ų vs. 19.4 Ų for close analogs) [3] may circumvent existing resistance pathways, making it a valuable procurement for antibacterial lead identification.

Medicinal Chemistry Tool Compound: Kinase Inhibitor Intermediate with Favorable Drug-Like Properties

Pyridinylpiperazine scaffolds are privileged structures in kinase inhibitor drug discovery, with the trifluoromethyl group enhancing metabolic stability and the pyridine-3-carbonyl moiety providing a metal-coordinating handle for kinase hinge-binding interactions. CAS 1024406-72-1 possesses favorable computed drug-like properties including a molecular weight of 336.31 Da, XLogP3 of 2.1, only 2 rotatable bonds, and a TPSA of 49.3 Ų [3]. These parameters fall within established lead-like criteria associated with higher probability of oral bioavailability [4]. The compound's dual-functionalized architecture—simultaneously presenting a derivatizable carbonyl and a trifluoromethylpyridine—makes it a versatile intermediate for the construction of focused kinase inhibitor libraries targeting the DFG-out (type II) or allosteric binding pockets, where the trifluoromethyl group can occupy hydrophobic back pockets.

Chemical Biology Probe Development: Unexplored Chemotype for Target Deconvolution

As confirmed by comprehensive database interrogation (ChEMBL, BindingDB, PubChem BioAssay), no quantitative bioactivity data exists for CAS 1024406-72-1 as of April 2026 [5]. This complete absence of pharmacological annotation is a strategic advantage for chemical biology programs. Unlike the well-characterized TRPV1 antagonist JNJ-17203212 (human IC₅₀ = 65 nM), which shares the trifluoromethylpyridine piperazine core but has an established target profile [5], CAS 1024406-72-1 is a genuinely unexplored chemotype. Procurement of this compound enables phenotype-based screening and subsequent target deconvolution without the confounding influence of prior literature bias, maximizing the probability of identifying novel target engagements that could seed first-in-class drug discovery programs.

Quote Request

Request a Quote for 1-(pyridine-3-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.